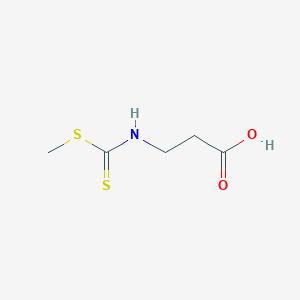










|
REACTION_CXSMILES
|
[NH2:1][CH2:2][CH2:3][C:4]([OH:6])=[O:5].[OH-].[K+].[C:9](=[S:11])=[S:10].[CH3:12]I>C(O)C.O>[C:4]([CH2:3][CH2:2][NH:1][C:9](=[S:11])[S:10][CH3:12])([OH:6])=[O:5] |f:1.2|
|


|
Name
|
|
|
Quantity
|
17.8 g
|
|
Type
|
reactant
|
|
Smiles
|
NCCC(=O)O
|
|
Name
|
|
|
Quantity
|
0.4 mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
|
Name
|
|
|
Quantity
|
12.2 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(=S)=S
|
|
Name
|
|
|
Quantity
|
0.2 mol
|
|
Type
|
reactant
|
|
Smiles
|
CI
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Type
|
CUSTOM
|
|
Details
|
the resulting mixture was stirred for 30 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
at 25°
|
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture was refluxed for three hours
|
|
Duration
|
3 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled
|
|
Type
|
FILTRATION
|
|
Details
|
The precipitate was collected by filtration
|
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated
|
|
Type
|
ADDITION
|
|
Details
|
brought to pH 8.5-9 by addition of 10% aqueous sodium hydroxide
|
|
Type
|
EXTRACTION
|
|
Details
|
The resulting suspension was extracted with ethyl acetate
|
|
Type
|
ADDITION
|
|
Details
|
Ethyl acetate was added to the aqueous phase which
|
|
Type
|
CUSTOM
|
|
Details
|
The layers were separated
|
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous phase was extracted with ethyl acetate
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated to dryness
|


Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=O)(O)CCNC(SC)=S
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |